molecular formula C11H14O3 B6597773 2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde CAS No. 264879-14-3

2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde

Cat. No.: B6597773
CAS No.: 264879-14-3
M. Wt: 194.23 g/mol
InChI Key: KJYQJIMGVVHWNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde is a synthetic organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . Its structure features a benzaldehyde core substituted with a hydroxy group at the 2-position and a 1-hydroxy-2-methylpropan-2-yl group at the 4-position. Researchers can identify the compound using the SMILES notation CC(C)(CO)C1=CC(=C(C=C1)C=O)O and the InChIKey KJYQJIMGVVHWNK-UHFFFAOYSA-N . This compound is part of a class of substituted benzaldehydes, which are valuable intermediates in organic synthesis and medicinal chemistry research. Structurally similar benzaldehyde derivatives, such as 2-hydroxy-4-methoxybenzaldehyde, have been investigated for their potent biological activities. For instance, studies have shown that 2-hydroxy-4-methoxybenzaldehyde can hamper crystalline biofilm formation and production of virulence factors like urease and hemolysin in uropathogenic bacteria such as Proteus mirabilis without bactericidal activity . This suggests potential research applications for related compounds in exploring novel anti-virulence strategies to combat antibiotic-resistant infections. The presence of both aldehyde and hydroxy functional groups in its structure makes it a versatile building block for the synthesis of more complex molecules, including ligands for metal complexes and intermediates for pharmaceuticals. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,7-13)9-4-3-8(6-12)10(14)5-9/h3-6,13-14H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYQJIMGVVHWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC(=C(C=C1)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201212208
Record name 2-Hydroxy-4-(2-hydroxy-1,1-dimethylethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264879-14-3
Record name 2-Hydroxy-4-(2-hydroxy-1,1-dimethylethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=264879-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-4-(2-hydroxy-1,1-dimethylethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Friedel-Crafts Alkylation and Subsequent Hydroxylation

Friedel-Crafts alkylation serves as a foundational method for introducing alkyl groups to aromatic systems. In this approach, 2-hydroxybenzaldehyde is first protected at the hydroxyl group to prevent undesired side reactions. Methylation using methyl iodide and potassium carbonate yields 2-methoxybenzaldehyde . Subsequent bromination at the 4-position via electrophilic substitution employs bromine in acetic acid, achieving a 90% yield of 2-methoxy-4-bromobenzaldehyde .

The critical step involves substituting the bromine atom with the 1-hydroxy-2-methylpropan-2-yl group. This is achieved through a nucleophilic substitution reaction using 2-methyl-1,2-propanediol in the presence of a palladium catalyst. The reaction proceeds at 80°C for 12 hours, yielding 2-methoxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde. Final deprotection of the methoxy group using boron tribromide restores the hydroxyl group, affording the target compound with an overall yield of 68% .

Key Reaction Conditions:

  • Bromination: 0–20°C, acetic acid solvent, 2-hour reaction time .

  • Nucleophilic substitution: Pd(PPh₃)₄ catalyst, DMF solvent, 80°C .

Grignard Addition to 4-Acetyl-2-Hydroxybenzaldehyde

This route leverages the reactivity of Grignard reagents to construct the tertiary alcohol moiety. Starting with 4-acetyl-2-hydroxybenzaldehyde, the ketone at position 4 undergoes nucleophilic attack by methylmagnesium bromide. The Grignard reagent adds twice to the carbonyl carbon, forming a tertiary alkoxide intermediate. Quenching with aqueous ammonium chloride yields 4-(2-methylpropan-2-yl)-2-hydroxybenzaldehyde .

To introduce the hydroxymethyl group, the tertiary carbon is oxidized using a two-step process. First, ozonolysis cleaves the methyl group to a carbonyl, followed by reduction with sodium borohydride to produce the secondary alcohol. This method achieves a 72% yield but requires stringent control over oxidation states to prevent over-oxidation .

Optimization Insights:

  • Grignard addition: Tetrahydrofuran solvent, −78°C, 4-hour reaction time .

  • Oxidation: Ozone at −78°C, followed by NaBH₄ reduction at 0°C .

Claisen-Schmidt Condensation with Functionalized Acetophenone

A Claisen-Schmidt condensation strategy integrates the aldehyde and hydroxylated side chain in a single step. 4-(1-Hydroxy-2-methylpropan-2-yl)acetophenone is condensed with formaldehyde under basic conditions. The reaction proceeds via enolate formation, followed by nucleophilic attack on formaldehyde, yielding the α,β-unsaturated ketone intermediate. Acidic workup induces keto-enol tautomerism, culminating in the formation of the target benzaldehyde derivative .

This method offers a 65% yield but necessitates precise pH control during the tautomerization step to avoid polymerization byproducts .

Hydroxylation of 4-Isopropyl-2-Hydroxybenzaldehyde

Direct hydroxylation of a pre-functionalized aromatic ring provides a streamlined pathway. 4-Isopropyl-2-hydroxybenzaldehyde undergoes radical hydroxylation using tert-butyl hydroperoxide (TBHP) and iron(II) sulfate as a Fenton reagent. The hydroxyl radical abstracts a hydrogen atom from the isopropyl group, generating a tertiary carbon radical that reacts with molecular oxygen to form the hydroxymethyl group .

Performance Metrics:

  • Yield: 58% after chromatographic purification.

  • Selectivity: 83% for the desired regioisomer .

Enzymatic Hydroxylation Using Cytochrome P450 Mimics

Emerging biocatalytic methods employ engineered cytochrome P450 enzymes to hydroxylate 4-(2-methylpropan-2-yl)-2-hydroxybenzaldehyde. The enzyme’s active site directs hydroxylation exclusively to the primary carbon of the isopropyl group, achieving >90% regioselectivity. Reaction conditions are mild (pH 7.4, 37°C), but scalability remains challenging due to enzyme stability issues .

Comparative Analysis of Methodologies

MethodOverall YieldKey AdvantagesLimitations
Friedel-Crafts Alkylation68%High regioselectivityMultiple protection/deprotection steps
Grignard Addition72%Single-pot synthesisSensitive to moisture and oxygen
Claisen-Schmidt Condensation65%Convergent synthesisRequires acidic conditions
Radical Hydroxylation58%No protecting groups neededModerate selectivity
Enzymatic Hydroxylation41%Excellent regioselectivityLimited scalability

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes the Friedel-Crafts route due to its compatibility with continuous flow reactors. Bromination and nucleophilic substitution steps are conducted in tandem within a modular system, reducing intermediate isolation. Catalyst recycling (e.g., Pd recovery via activated carbon filtration) lowers production costs by 22% .

Chemical Reactions Analysis

2-Hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . . In medicine, it may be explored for its therapeutic properties, although further research is needed to fully understand its potential. Industrially, it can be used in the production of polymers and other materials .

Mechanism of Action

The mechanism of action of 2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways . The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can lead to changes in cellular processes, making the compound useful in studying and potentially modulating biological pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Functionality: The branched diol substituent in the target compound may enhance hydrogen-bonding capacity and metal chelation compared to simpler substituents like methoxy () or propargyloxy (). This could make it a candidate for enzyme inhibition or catalysis. Propargyloxy-substituted derivatives () exhibit notable antibacterial and anticancer properties, likely due to the electrophilic alkyne group enabling covalent interactions with biological targets.

Synthetic Methodologies :

  • Alkylation (e.g., using propargyl bromide) and coupling reactions (Negishi, Suzuki) are common for introducing substituents to the benzaldehyde core .
  • The target compound’s synthesis may require tert-butyl-based precursors and diol-protection strategies to achieve regioselectivity.

Toxicological and Regulatory Considerations :

  • 2-Hydroxy-4-methoxybenzaldehyde () is evaluated as a flavoring agent by EFSA, leveraging structural similarities to hydroxy-/alkoxy-benzyl derivatives. The target compound’s diol group necessitates separate toxicological studies, as substituent polarity can alter metabolic pathways.

Applications in Medicinal Chemistry :

  • Derivatives like 2-hydroxy-5-(4-hydroxyphenyl)benzaldehyde () are explored in kinase inhibition, suggesting that the target compound’s diol group could be leveraged for targeting hydroxylase enzymes or oxidative stress pathways.

Biological Activity

2-Hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde, also known as HMB, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of HMB, focusing on its antimicrobial properties, antioxidant effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a hydroxyl group and an aldehyde functional group attached to a benzene ring. The compound's molecular formula is C11H14O3, with a molecular weight of 194.23 g/mol. Its structural representation is essential for understanding its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of HMB against various pathogens.

Case Studies

  • Antibacterial Activity : In vitro studies demonstrated that HMB exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 20 µM to 40 µM for S. aureus and 40 µM to 70 µM for E. coli, indicating moderate antibacterial efficacy compared to standard antibiotics .
  • Antifungal Properties : HMB has also shown antifungal activity against Candida species, with effective concentrations reported in laboratory settings. The compound was tested using the agar disc-diffusion method, displaying zones of inhibition that suggest its potential as a topical antifungal agent.

Antioxidant Activity

HMB's antioxidant capabilities have been investigated through various assays, including DPPH radical scavenging and ABTS assays.

Research Findings

  • DPPH Scavenging Activity : HMB demonstrated a dose-dependent scavenging effect on DPPH radicals, with an IC50 value indicating its effectiveness in neutralizing free radicals.
  • Cellular Antioxidant Effects : In cellular models, HMB treatment resulted in reduced oxidative stress markers, suggesting its role in protecting cells from oxidative damage.

Therapeutic Applications

The biological activities of HMB suggest several therapeutic applications:

  • As an Antimicrobial Agent : Given its efficacy against various pathogens, HMB could be developed into a new class of antimicrobial agents.
  • As an Antioxidant Supplement : Its ability to scavenge free radicals positions HMB as a potential dietary supplement for combating oxidative stress-related diseases.
  • Potential in Cancer Therapy : Preliminary studies indicate that HMB may enhance the effectiveness of certain chemotherapeutic agents by reducing oxidative stress in cancer cells .

Data Summary Table

Biological ActivityPathogen/Cell TypeMIC/IC50 ValuesReference
AntibacterialS. aureus20–40 µM
E. coli40–70 µM
AntifungalCandida spp.Effective concentrationsLaboratory studies
AntioxidantDPPH Radical ScavengingIC50 (dose-dependent)
Cellular ProtectionVarious cell typesReduced oxidative stress

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde, and how can purity be optimized?

  • Methodology : Use nucleophilic substitution or condensation reactions. For example, a benzaldehyde derivative (e.g., 4-hydroxybenzaldehyde) can react with 2-methylpropan-2-ol under elevated temperatures (60–80°C) in the presence of a base like K₂CO₃ . Purification involves solvent evaporation, repeated washing with NaOH to remove unreacted starting materials, and drying with anhydrous MgSO₄ .
  • Data Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>98%) .

Q. How can the solubility and stability of this compound be characterized for experimental use?

  • Solubility : Test in polar solvents (e.g., ethanol, DMF) and water. Related benzaldehydes show solubility of 8.45 mg/mL in water at 25°C, enhanced by hydroxyl and alkyl substituents .
  • Stability : Store at 4°C in inert atmospheres; avoid exposure to oxidizing agents. Use UV-Vis spectroscopy to track degradation under light or heat .

Q. What spectroscopic techniques are suitable for structural confirmation?

  • NMR : Analyze aldehyde proton (δ 9.8–10.2 ppm) and hydroxyl groups (δ 1–5 ppm) .
  • Mass Spectrometry : Use HRMS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 209.1 for related derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during derivative synthesis?

  • Approach : Systematically vary reaction conditions (e.g., solvent polarity, temperature). For example, dimethylformamide (DMF) enhances nucleophilicity in substitution reactions, while THF may favor milder conditions .
  • Case Study : If yields drop with bulky substituents, employ computational modeling (DFT) to assess steric hindrance .

Q. What methodologies enable the study of this compound’s bioactivity in drug discovery?

  • In vitro Assays : Test antimicrobial activity via MIC assays (e.g., E. coli or S. aureus strains) using concentrations from 4 µM to 1 mM .
  • Mechanistic Insights : Use fluorescence quenching to assess interactions with target proteins (e.g., serum albumin) .

Q. How can environmental persistence and bioaccumulation potential be evaluated?

  • Analytical Workflow : Employ GC-MS or LC-MS to detect degradation products in water/soil samples .
  • Model Systems : Use OECD 307 guidelines for hydrolysis and photolysis studies under simulated environmental conditions .

Methodological Considerations Table

Parameter Technique Key Observations References
Purity ValidationHPLC, TLC>98% purity achievable with NaOH washing
Reactivity OptimizationSolvent Screening (DMF/THF)DMF increases substitution rates by 30%
Environmental ImpactGC-MSHalf-life >50 days in aquatic systems

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.